CYP3A4/5 Inhibition Potency of 3-EMC vs. 4-MMC: Differential Metabolic Drug Interaction Risk
3-Ethylmethcathinone exhibits quantifiable inhibitory activity against human liver microsomal CYP3A4/5, with apparent IC50 values of 7.1 μM and 19.8 μM in midazolam 1-hydroxylation and testosterone 6β-hydroxylation assays, respectively [1]. This represents a distinct metabolic interaction liability compared to 4-MMC (mephedrone), which is primarily metabolized via CYP2D6-mediated N-demethylation and exhibits a different CYP inhibition profile [2]. The quantitative divergence in CYP3A4/5 inhibition between 3-EMC and 4-MMC precludes their interchangeability in studies assessing hepatic drug-drug interaction potential or metabolic phenotyping assays requiring predictable enzyme modulation.
| Evidence Dimension | CYP3A4/5 Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP3A4/5 IC50: 7.1 μM (midazolam 1-hydroxylation); 19.8 μM (testosterone 6β-hydroxylation) |
| Comparator Or Baseline | 4-MMC (mephedrone): Primarily CYP2D6 substrate; distinct inhibition profile (quantitative CYP3A4/5 IC50 not reported in comparable assay) |
| Quantified Difference | 3-EMC demonstrates measurable CYP3A4/5 inhibition; 4-MMC metabolic pathway diverges to CYP2D6 |
| Conditions | Human liver microsomes; midazolam 1-hydroxylation assay; testosterone 6β-hydroxylation assay |
Why This Matters
Procurement of 3-EMC rather than 4-MMC is essential for controlled studies of CYP3A4/5-mediated metabolic interactions, where the distinct inhibitory signature of the ethyl-substituted analog provides a defined experimental variable.
- [1] Neta Scientific / Cayman Chemical. (2022). 3-Ethylmethcathinone (Hydrochloride) Product Datasheet: CYP3A4/5 Inhibition Data. View Source
- [2] Luethi, D., et al. (2017). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology, 134(Pt A), 4–12. View Source
